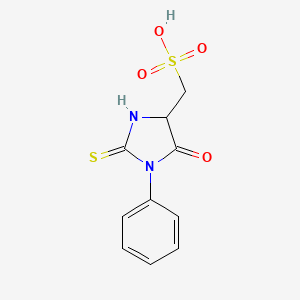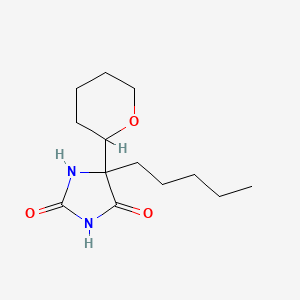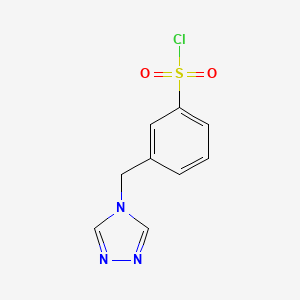
3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a triazole ring attached to a benzene ring through a methylene bridge, with a sulfonyl chloride group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride typically involves the reaction of 3-(chloromethyl)benzenesulfonyl chloride with 4H-1,2,4-triazole. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) and solvents like dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The triazole ring can also interact with biological receptors, influencing signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-((4H-1,2,4-Triazol-4-yl)methyl)benzoic acid
- 4-((4H-1,2,4-Triazol-4-yl)methyl)benzaldehyde
- 4-((4H-1,2,4-Triazol-4-yl)methyl)benzyl alcohol
Uniqueness
3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H8ClN3O2S |
|---|---|
Molecular Weight |
257.70 g/mol |
IUPAC Name |
3-(1,2,4-triazol-4-ylmethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H8ClN3O2S/c10-16(14,15)9-3-1-2-8(4-9)5-13-6-11-12-7-13/h1-4,6-7H,5H2 |
InChI Key |
MUUDILUMPMTGAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)CN2C=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12946361.png)
![Allyl (3'R)-3-bromo-2-oxo-[1,3'-bipyrrolidine]-1'-carboxylate](/img/structure/B12946375.png)
![(R)-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B12946382.png)
![2,2'-{[(6-Iodo-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12946384.png)
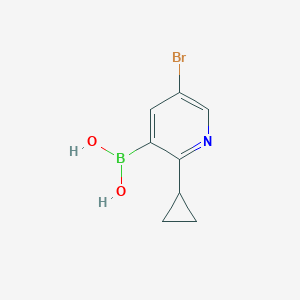
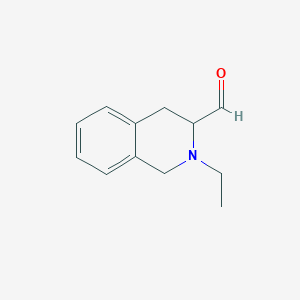
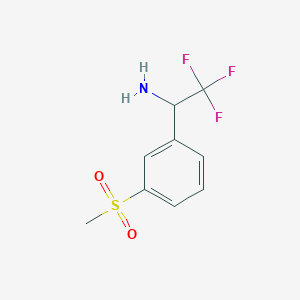
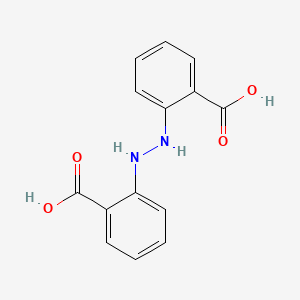
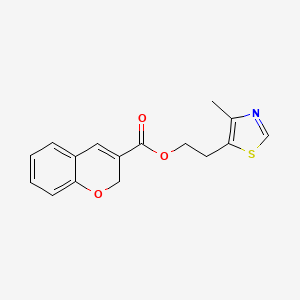
![(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B12946419.png)
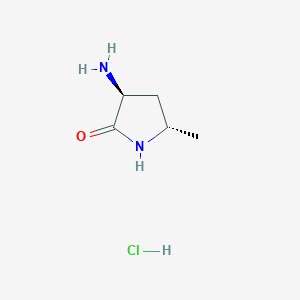
![{2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine dihydrochloride](/img/structure/B12946429.png)
